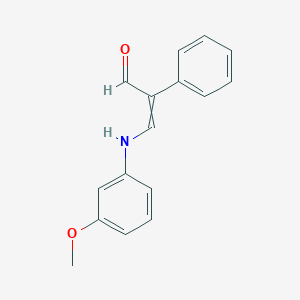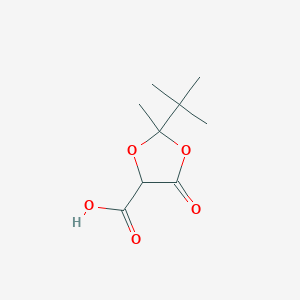
2-Bromo-5-ethoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-ethoxybenzoyl chloride is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and an ethoxy group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxybenzoyl chloride typically involves the bromination of 5-ethoxybenzoyl chloride. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-ethoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 2-bromo-5-ethoxybenzyl alcohol.
Oxidation Reactions: It can be oxidized to form 2-bromo-5-ethoxybenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include 2-bromo-5-ethoxybenzamide, 2-bromo-5-ethoxybenzoate esters, and 2-bromo-5-ethoxybenzyl thiol.
Reduction Reactions: The major product is 2-bromo-5-ethoxybenzyl alcohol.
Oxidation Reactions: The major product is 2-bromo-5-ethoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-ethoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-ethoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-5-ethoxybenzoyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-4-ethoxybenzoyl chloride: Similar structure but with the ethoxy group at the fourth position instead of the fifth.
Uniqueness
2-Bromo-5-ethoxybenzoyl chloride is unique due to the specific positioning of the bromine and ethoxy groups, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable compound in the synthesis of specialized organic molecules.
Eigenschaften
CAS-Nummer |
857285-21-3 |
|---|---|
Molekularformel |
C9H8BrClO2 |
Molekulargewicht |
263.51 g/mol |
IUPAC-Name |
2-bromo-5-ethoxybenzoyl chloride |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
XHBVERCSXBOROD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)Br)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)





![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)




![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)

